磺基-Cy5-SE

描述

Sulfo-Cy5-SE (Sulfo-Cyanine5 Succinimidyl Ester) is a reactive dye used for labeling amino-groups in peptides, proteins, and oligonucleotides . It is highly hydrophilic and water-soluble .

Synthesis Analysis

A strategy for the stereoselective synthesis of a molecular platform for targeted delivery of bimodal therapeutic or theranostic agents to the prostate-specific membrane antigen (PSMA) receptor was developed. This platform contains a urea-based, PSMA-targeting Glu-Urea-Lys (EuK) fragment as a vector moiety and a tripeptide linker with terminal amide and azide groups for subsequent addition of two different therapeutic and diagnostic agents. A bimodal theranostic conjugate of this platform with a cytostatic drug (docetaxel) and a fluorescent label (Sulfo-Cy5) was synthesized .Molecular Structure Analysis

Sulfo-Cy5-SE is a water-soluble Cyanine5 succinimidyl ester, an equivalent of Cy5® NHS ester, for the labeling of various amine-containing molecules in aqueous phase without the use of any organic co-solvent .Chemical Reactions Analysis

The Sulfo-NHS ester reaction scheme for chemical conjugation to a primary amine involves a reaction with primary amines, which exist at the N-terminus of each polypeptide chain and in the side-chain of lysine (Lys, K) amino acid residues .Physical and Chemical Properties Analysis

In non-viscous aqueous solutions, the cyanine fluorescent dyes Cy3 and Cy5 have rather low fluorescence efficiency (the fluorescence quantum yields of Cy3 and Cy5 are 0.04 and 0.3, respectively ). Sulfo-Cy5 NHS ester is a sulfonated, hydrophilic, and highly water-soluble dye .科学研究应用

金属阳离子识别的比色化学传感器

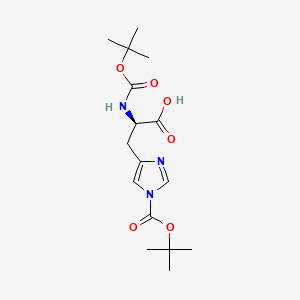

磺基-Cy5-SE已被研究作为一种比色化学传感器,用于识别具有生物学和环境意义的金属阳离子 {svg_1}. 这种磺基菁染料在乙腈溶液中对Cu 2+和Fe 3+表现出高度灵敏的比色响应,从蓝色变为无色 {svg_2}. 开发作为光学化学传感器的小有机分子,用于识别和检测环境和生物学上重要的金属离子,是超分子化学中的一个重要研究课题 {svg_3}.

靶向递送至前列腺特异性膜抗原

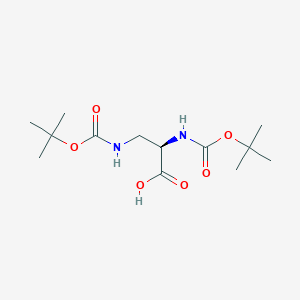

合成了该平台与细胞静止药物(多西他赛)和荧光标记(磺基-Cy5)的双模治疗诊断偶联物,以证明其与不同功能分子的可能顺序偶联 {svg_4}. 这种应用与前列腺癌治疗特别相关,其中该偶联物可用于靶向递送至前列腺特异性膜抗原 {svg_5}.

荧光性质

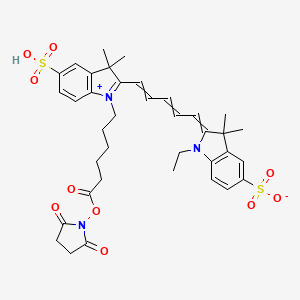

在非粘性水溶液中,菁类荧光染料Cy3和Cy5的荧光效率相当低 {svg_6}. 然而,this compound作为一种菁类染料,具有非凡的光谱特性,包括窄吸收带、高摩尔吸光系数、高灵敏度,特别是强烈的π-π*吸收,可以通过在生色团部分的结构修饰轻松地从可见光区调整到近红外(NIR)区 {svg_7}.

作用机制

Target of Action

Sulfo-Cy5-SE primarily targets amine-containing molecules , particularly proteins . The compound is especially useful for labeling proteins that denature in the presence of organic co-solvents or have low solubility .

Mode of Action

Sulfo-Cy5-SE is a reactive dye that interacts with its targets by forming a stable amide bond . This is achieved through the activation of the Cy5 molecule’s carboxyl group, allowing it to react with the amine groups (primary or secondary) present on the target biomolecules . This results in the labeling of the target biomolecules with the Sulfo-Cy5 molecule .

Biochemical Pathways

The specific biochemical pathways affected by Sulfo-Cy5-SE are dependent on the nature of the target biomolecule. The primary function of sulfo-cy5-se is to serve as afluorescent label , enabling the visualization and tracking of the target biomolecule within a biological system .

Pharmacokinetics

The compound’s high water solubility suggests that it may be readily absorbed and distributed within a biological system.

Result of Action

The primary result of Sulfo-Cy5-SE’s action is the fluorescent labeling of the target biomolecule . This allows for the visualization and tracking of the biomolecule within a biological system, facilitating various research applications such as protein localization studies and fluorescence microscopy .

Action Environment

Sulfo-Cy5-SE is highly hydrophilic and water-soluble , making it suitable for use in aqueous environments. It can label amine-containing molecules in an aqueous phase without the use of any organic co-solvent . This property makes it particularly useful for labeling proteins that denature in the presence of organic co-solvents, as well as for proteins with low solubility

安全和危害

未来方向

生化分析

Biochemical Properties

Sulfo-Cy5-SE plays a crucial role in biochemical reactions by covalently binding to primary amines on proteins, peptides, and other biomolecules. This binding occurs through the succinimidyl ester group, which reacts with the amine groups to form stable amide bonds. The high molar extinction coefficient and quantum yield of Sulfo-Cy5-SE make it an excellent choice for sensitive detection and quantification of labeled biomolecules. It interacts with various enzymes, proteins, and nucleic acids, facilitating their detection and analysis in complex biological samples .

Cellular Effects

Sulfo-Cy5-SE has significant effects on various types of cells and cellular processes. It is commonly used to label cell surface proteins, allowing researchers to track and analyze cell signaling pathways, gene expression, and cellular metabolism. The fluorescent properties of Sulfo-Cy5-SE enable the visualization of cellular processes in real-time, providing insights into cell function and behavior. Studies have shown that Sulfo-Cy5-SE can influence cell signaling pathways by altering the interactions between labeled proteins and their binding partners .

Molecular Mechanism

The molecular mechanism of Sulfo-Cy5-SE involves its binding interactions with biomolecules. The succinimidyl ester group of Sulfo-Cy5-SE reacts with primary amines on proteins and peptides, forming stable amide bonds. This covalent attachment allows for the precise labeling of target molecules, enabling their detection and analysis. Sulfo-Cy5-SE can also influence enzyme activity by modifying the structure and function of labeled proteins. Additionally, it can affect gene expression by altering the interactions between transcription factors and their target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sulfo-Cy5-SE can change over time. The stability and degradation of Sulfo-Cy5-SE are influenced by factors such as light exposure, temperature, and pH. It is recommended to store Sulfo-Cy5-SE at -20°C, protected from light, to maintain its stability. Long-term studies have shown that Sulfo-Cy5-SE-labeled proteins can retain their fluorescence and functionality for extended periods, making it suitable for long-term experiments .

Dosage Effects in Animal Models

The effects of Sulfo-Cy5-SE vary with different dosages in animal models. At lower doses, Sulfo-Cy5-SE provides clear and specific labeling of target molecules, allowing for accurate detection and analysis. At higher doses, Sulfo-Cy5-SE may exhibit toxic or adverse effects, such as interfering with normal cellular functions or causing non-specific labeling. It is essential to optimize the dosage of Sulfo-Cy5-SE to achieve the desired labeling efficiency while minimizing potential side effects .

Metabolic Pathways

Sulfo-Cy5-SE is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The succinimidyl ester group of Sulfo-Cy5-SE reacts with primary amines on proteins and peptides, forming stable amide bonds. This covalent attachment allows for the precise labeling of target molecules, enabling their detection and analysis. Sulfo-Cy5-SE can also influence metabolic flux and metabolite levels by modifying the structure and function of labeled proteins .

Transport and Distribution

Sulfo-Cy5-SE is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and localization within specific cellular compartments. The hydrophilic nature of Sulfo-Cy5-SE allows it to diffuse easily through aqueous environments, enabling efficient labeling of target molecules. Additionally, Sulfo-Cy5-SE can accumulate in specific tissues or organs, providing valuable information on the distribution and localization of labeled biomolecules .

Subcellular Localization

The subcellular localization of Sulfo-Cy5-SE is influenced by its interactions with targeting signals and post-translational modifications. Sulfo-Cy5-SE can be directed to specific compartments or organelles within cells, allowing for precise labeling and analysis of subcellular structures. The fluorescent properties of Sulfo-Cy5-SE enable the visualization of labeled molecules in real-time, providing insights into their localization and function within cells .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Sulfo-Cy5-SE involves the reaction of Cy5-NHS ester with sulfonic acid to form the sulfo-Cy5-NHS ester, which is then treated with ethanolamine to yield Sulfo-Cy5-SE.", "Starting Materials": [ "Cy5-NHS ester", "Sulfonic acid", "Ethanolamine" ], "Reaction": [ "Cy5-NHS ester is reacted with sulfonic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form sulfo-Cy5-NHS ester.", "The sulfo-Cy5-NHS ester is then treated with ethanolamine in a buffer solution at pH 8.5-9.5 for 1-2 hours to yield Sulfo-Cy5-SE.", "The product is purified using HPLC and characterized using spectroscopic techniques such as UV-Vis and mass spectrometry." ] } | |

CAS 编号 |

146368-14-1 |

分子式 |

C37H43N3O10S2 |

分子量 |

753.9 g/mol |

IUPAC 名称 |

(2E)-2-[(2E,4E)-5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |

InChI |

InChI=1S/C37H43N3O10S2/c1-6-38-29-18-16-25(51(44,45)46)23-27(29)36(2,3)31(38)13-9-7-10-14-32-37(4,5)28-24-26(52(47,48)49)17-19-30(28)39(32)22-12-8-11-15-35(43)50-40-33(41)20-21-34(40)42/h7,9-10,13-14,16-19,23-24H,6,8,11-12,15,20-22H2,1-5H3,(H-,44,45,46,47,48,49) |

InChI 键 |

WXWLHDCCGVWTDZ-UHFFFAOYSA-N |

手性 SMILES |

CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C |

SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C |

规范 SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C |

纯度 |

97%min |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B613686.png)

![3-[3-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B613704.png)